molecular formula C15H15NO3 B2596960 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396846-28-8

8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2596960
CAS No.: 1396846-28-8
M. Wt: 257.289
InChI Key: BUIOQDWHLDQTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms. This compound is notable for its unique structural framework, which is often found in various biologically active natural products and synthetic intermediates .

Scientific Research Applications

8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of complex organic molecules. In biology and medicine, its unique structure allows for the exploration of new therapeutic agents and biologically active compounds . Additionally, its industrial applications include the development of novel materials and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which can then undergo interrupted Nazarov cyclization to afford diastereomerically pure products .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of gold(I) catalysts and controlled reaction environments are crucial for maintaining the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions: 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions: Common reagents used in these reactions include gold(I) catalysts for cyclization processes, as well as oxidizing and reducing agents for modifying the functional groups. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in synthetic applications or as intermediates in the production of more complex molecules .

Mechanism of Action

The mechanism of action of 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other bicyclic structures such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share structural similarities but differ in their functional groups and specific applications .

Uniqueness: What sets 8-(1-benzofuran-2-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane apart is its unique combination of functional groups and its ability to undergo selective chemical transformations. This makes it a versatile compound in both synthetic and research applications .

Properties

IUPAC Name

1-benzofuran-2-yl(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(16-11-5-6-12(16)9-18-8-11)14-7-10-3-1-2-4-13(10)19-14/h1-4,7,11-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOQDWHLDQTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.